molecular formula C11H14F3N5 B11751437 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11751437
M. Wt: 273.26 g/mol
InChI Key: NLHDJCUFXWUUKT-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine is a synthetic compound characterized by the presence of two pyrazole rings, each substituted with fluorinated alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The starting materials are often pyrazole derivatives, which undergo alkylation with fluorinated alkyl halides under basic conditions. The reaction conditions may include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated alkyl groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrazole rings.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The fluorinated alkyl groups may enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl})amine
  • {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of both difluoromethyl and fluoroethyl groups can influence its reactivity and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C11H14F3N5/c12-3-6-18-9(1-4-16-18)7-15-8-10-2-5-17-19(10)11(13)14/h1-2,4-5,11,15H,3,6-8H2

InChI Key

NLHDJCUFXWUUKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CCF)CNCC2=CC=NN2C(F)F

Origin of Product

United States

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